molecular formula C12H11BrN2OS B4763145 N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide

N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B4763145
M. Wt: 311.20 g/mol
InChI Key: LADPQCPXCKEOLF-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a brominated pyridine ring and a thiophene ring substituted with dimethyl groups

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-7-8(2)17-6-10(7)12(16)15-11-4-3-9(13)5-14-11/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPQCPXCKEOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=NC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:

    Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.

    Formation of 4,5-dimethyl-3-thiophenecarboxylic acid: This intermediate is synthesized through the alkylation of thiophene followed by carboxylation.

    Amidation Reaction: The final step involves the coupling of 5-bromo-2-pyridine with 4,5-dimethyl-3-thiophenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated products or hydrogenated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The brominated pyridine ring and the thiophene moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(5-bromo-2-pyridinyl)-2-methylpropanamide
  • N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide
  • N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide

Comparison: N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide is unique due to the presence of the thiophene ring with dimethyl substitutions, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide
Reactant of Route 2
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N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide

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